molecular formula C21H22BrNO8 B12289111 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid

3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid

Cat. No.: B12289111
M. Wt: 496.3 g/mol
InChI Key: MYPFOYDRLGWLCK-UHFFFAOYSA-N
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Description

3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid is a complex organic compound that features a benzoyl group, a glucopyranosylamino group, and a benzeneacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid typically involves multi-step organic reactions. The process may start with the bromination of benzoyl chloride to introduce the bromine atom. This is followed by the coupling of the bromobenzoyl group with a glucopyranosylamine derivative under specific conditions, such as the presence of a base and a suitable solvent. The final step involves the formation of the benzeneacetic acid moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, while the glucopyranosylamino group could facilitate cellular uptake or binding to carbohydrate-binding proteins. The benzeneacetic acid moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
  • 3-(4-Fluorobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
  • 3-(4-Methylbenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid

Uniqueness

3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets. Additionally, the glucopyranosylamino group provides specificity for interactions with carbohydrate-binding proteins, making this compound particularly interesting for glycoscience research.

Properties

Molecular Formula

C21H22BrNO8

Molecular Weight

496.3 g/mol

IUPAC Name

2-[3-(4-bromobenzoyl)-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid

InChI

InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)

InChI Key

MYPFOYDRLGWLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O

Origin of Product

United States

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